Superior Synthetic Accessibility: High-Yield Production of the Thermodynamically Stable E-Isomer
The procurement value of 3-Acetylpyridine oxime is substantiated by a robust, high-yielding synthetic procedure published in Organic Syntheses, which provides a reproducible and scalable route to the desired E-isomer [1]. This procedure yields 83% of the pure E-oxime, with the isolated product containing only 0.6% of the undesired Z-isomer [1]. This level of stereoselectivity and yield is critical for applications where the isomer identity impacts downstream reactions, such as enantioselective reductions to chiral amines.
| Evidence Dimension | Synthesis Yield and Isomeric Purity |
|---|---|
| Target Compound Data | 83% yield; 99.4% E-isomer purity |
| Comparator Or Baseline | Z-isomer of 3-Acetylpyridine oxime (undesired byproduct) |
| Quantified Difference | The E-isomer is produced with a 99.4% purity, representing a >99% selectivity over the Z-isomer. |
| Conditions | Reaction of 3-acetylpyridine with hydroxylamine hydrochloride and Na2CO3 in EtOH/H2O at 60-62°C. |
Why This Matters
This validated, high-yielding procedure reduces procurement risk by ensuring a reliable and scalable source of the active isomer, minimizing costs associated with low yields or complex purification of stereoisomers.
- [1] K. Huang, M. Ortiz-Marciales, D. Hughes, Org. Synth. 2010, 87, 36. DOI: 10.15227/orgsyn.087.0036 View Source
